

Ethyl 3-chloro-4-iodobenzoate chemical properties

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Compound of Interest

Compound Name: Ethyl 3-chloro-4-iodobenzoate

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An In-Depth Technical Guide to the Chemical Properties of **Ethyl 3-chloro-4-iodobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of **Ethyl 3-chloro-4-iodobenzoate**, a key bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogens on the aromatic ring, allows for selective and sequential functionalization, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This document delves into its core physicochemical properties, spectroscopic signature, synthetic routes, and chemical reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical & Structural Data

Ethyl 3-chloro-4-iodobenzoate is a halogenated aromatic ester that typically presents as a solid at room temperature.^[1] The presence of both a chloro and an iodo substituent on the benzene ring, along with an ethyl ester group, provides multiple sites for chemical modification. The key physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	874831-02-4	[1][2][3]
Molecular Formula	C ₉ H ₈ ClIO ₂	[1][2]
Molecular Weight	310.52 g/mol	[1][3]
Appearance	Solid	[1]
Melting Point	38 - 40 °C	[1]
IUPAC Name	ethyl 3-chloro-4-iodobenzoate	[1]
Canonical SMILES	<chem>CCOC(=O)C1=CC=C(I)C(Cl)=C1</chem>	[1]
InChI Key	MOHOSKBBZXBCTR-UHFFFAOYSA-N	[1]

Spectroscopic Profile (Predicted)

While specific spectral data is not readily available in the search results, a predictive analysis based on the molecular structure and data from analogous compounds allows for a reliable characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl group protons.

- Aromatic Protons:** The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the ester group will be the most deshielded.
- Ethyl Protons:** The ethyl ester will produce a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm, with a coupling constant (J) of approximately 7 Hz.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly attached to

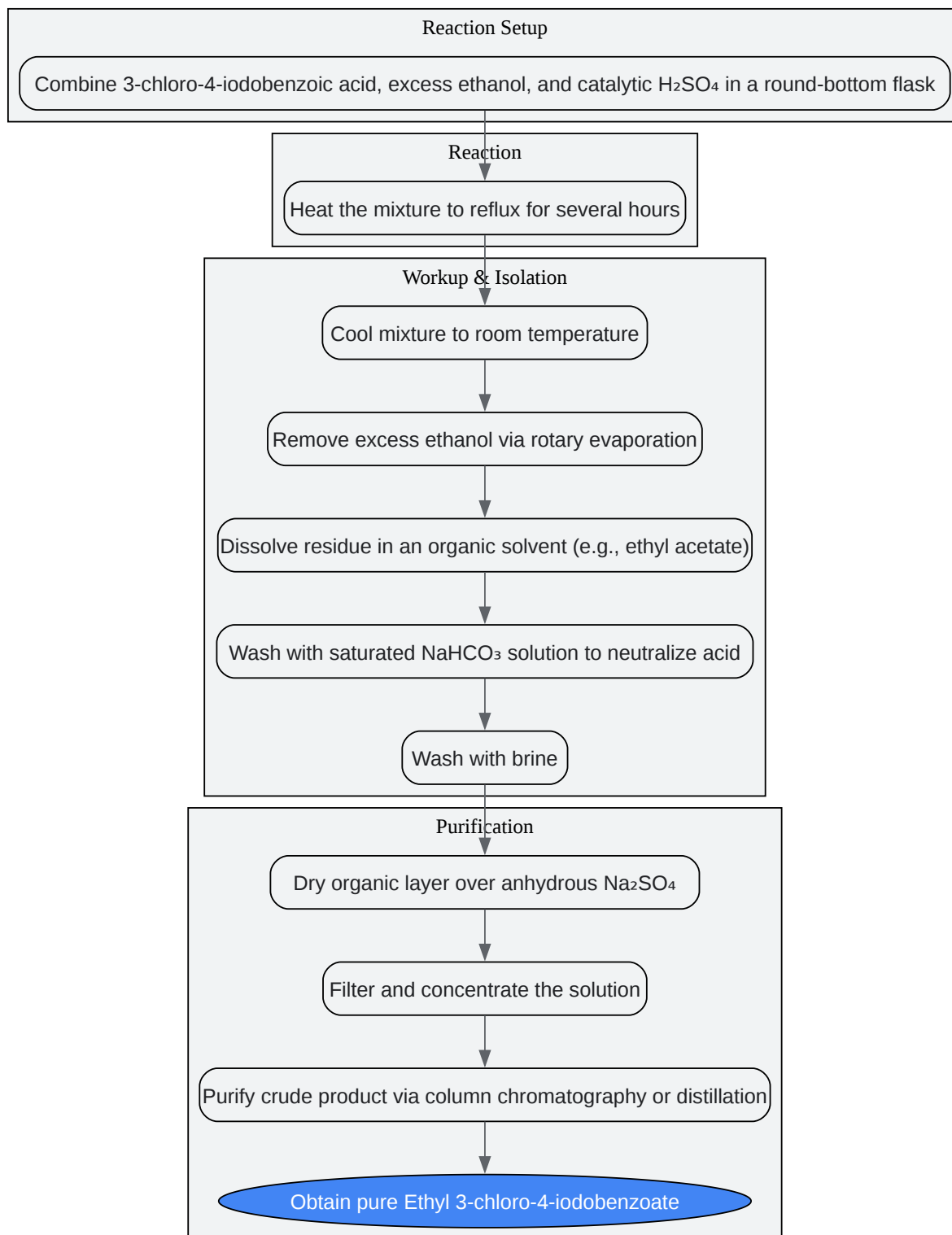
the halogens showing characteristic shifts. The methylene and methyl carbons of the ethyl group will appear upfield.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl). The molecular ion peak (M^+) would be observed at m/z 310, with a smaller $\text{M}+2$ peak at m/z 312.

Synthesis of Ethyl 3-chloro-4-iodobenzoate

The most direct and common method for synthesizing ethyl esters of benzoic acids is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by using the alcohol as both a reactant and the solvent.

Proposed Synthetic Workflow: Fischer Esterification



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Caption: Proposed experimental workflow for the synthesis of **Ethyl 3-chloro-4-iodobenzoate**.

Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chloro-4-iodobenzoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).
- **Heating:** Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent using a rotary evaporator.
- **Extraction:** Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or Kugelrohr distillation.^[5]

Chemical Reactivity and Synthetic Applications

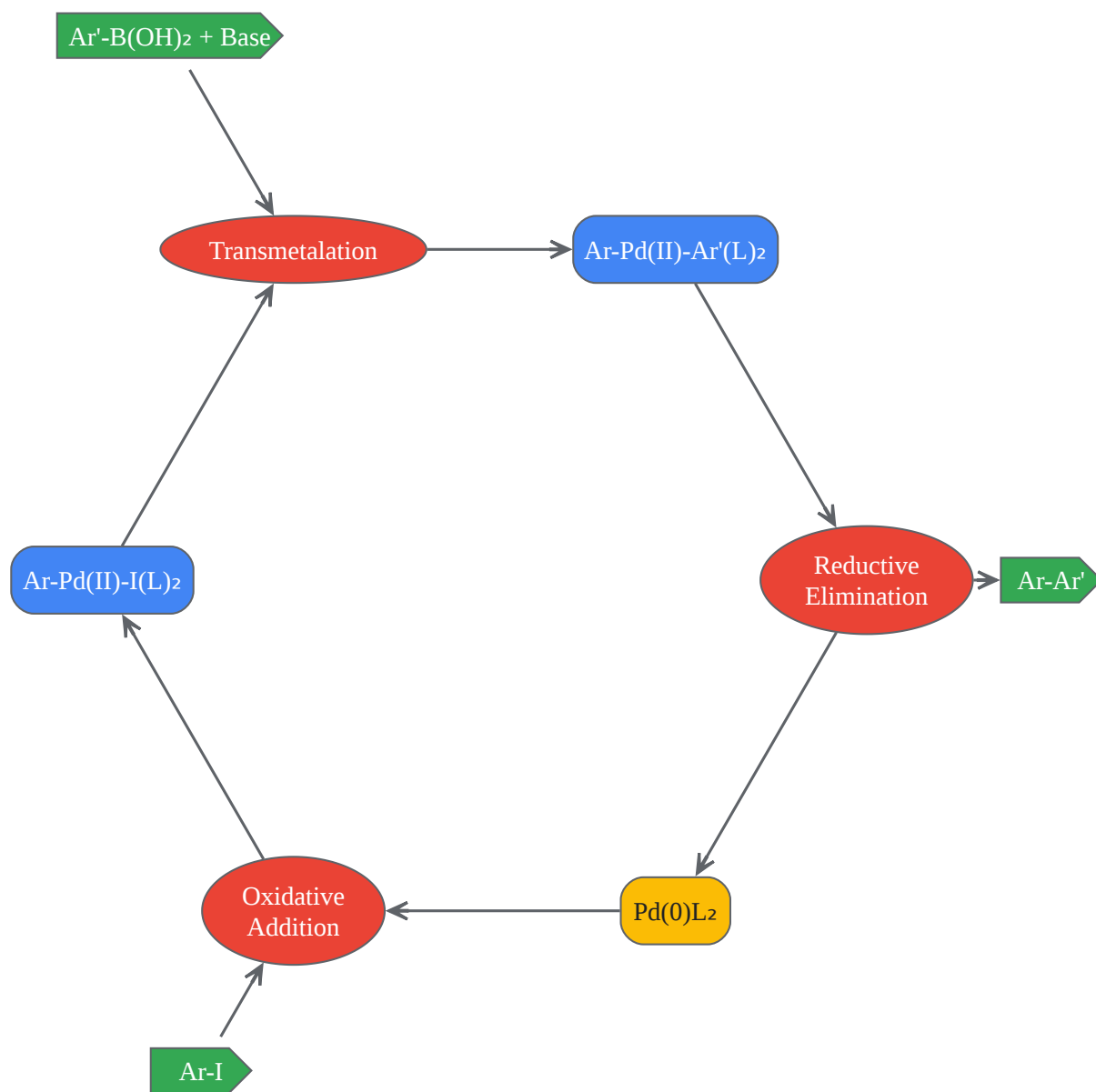
The primary utility of **Ethyl 3-chloro-4-iodobenzoate** in synthesis stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodo position the preferred site for oxidative addition to a low-valent metal catalyst, such as Palladium(0), enabling selective cross-coupling reactions.^{[6][7]}

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.^{[8][9]} **Ethyl 3-chloro-4-iodobenzoate** is an excellent substrate, reacting selectively at the C-I bond.^[7]

Causality of Experimental Choices:

- Catalyst: A Palladium(0) source is required. $\text{Pd(PPh}_3)_4$ is often used as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)_2 can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.^{[7][9]}
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center.^{[7][9]}
- Solvent: A mixed solvent system, often containing water (e.g., Dioxane/Water or Toluene/Ethanol/Water), is used to dissolve both the organic-soluble halide and the often water-soluble inorganic base.^[7]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry flask, add **Ethyl 3-chloro-4-iodobenzoate** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[\[10\]](#)
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[\[10\]](#)
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzoate product.[\[7\]](#)

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[\[11\]](#)[\[12\]](#) The reaction proceeds selectively at the C-I bond of **Ethyl 3-chloro-4-iodobenzoate**.[\[13\]](#) The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β -hydride elimination to release the product and regenerate the catalyst.[\[14\]](#) A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen iodide formed during the cycle.[\[13\]](#)

Other Potential Reactions

- **Sonogashira Coupling:** The C-I bond can readily participate in Sonogashira coupling with terminal alkynes to form aryl-alkyne structures.[\[15\]](#)

- Buchwald-Hartwig Amination: This reaction could be used to form C-N bonds at the iodo position.
- Sequential Couplings: A key application is the sequential functionalization. First, a coupling reaction is performed at the more reactive iodo position. The resulting product, which still contains the chloro substituent, can then undergo a second, often more forcing, coupling reaction at the chloro position, enabling the synthesis of complex, unsymmetrically substituted biaryl compounds.

Safety and Handling

Ethyl 3-chloro-4-iodobenzoate is classified as an irritant.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

- Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.^[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[1]
 - Handle in a well-ventilated area or a chemical fume hood.

Conclusion

Ethyl 3-chloro-4-iodobenzoate is a highly versatile and valuable intermediate for synthetic chemists. Its defining feature is the differential reactivity of the C-I and C-Cl bonds, which allows for selective, site-specific modifications through well-established palladium-catalyzed

cross-coupling reactions. This predictable reactivity, combined with its straightforward synthesis, makes it an essential tool for constructing complex molecular architectures required for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

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